N-Formylmethionyl tryptophan
Overview
Description
N-Formylmethionyl tryptophan is a derivative of the amino acids methionine and tryptophan. It is characterized by the presence of a formyl group attached to the amino group of methionine, which is then linked to tryptophan. This compound plays a significant role in the initiation of protein synthesis in prokaryotes and in the mitochondria of eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylmethionyl tryptophan typically involves the formylation of methionine followed by its coupling with tryptophan. The formylation process can be achieved using formylating agents such as formic acid or formyl chloride . The reaction conditions often require a controlled environment to prevent the degradation of the formyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using solid-phase peptide synthesis techniques. This method allows for the precise addition of amino acids in a sequential manner, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Formylmethionyl tryptophan undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to formic acid under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formic acid and corresponding oxidized derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formylmethionyl tryptophan has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a crucial role in the study of protein synthesis and ribosomal function.
Medicine: It is used in the development of antibiotics that target bacterial protein synthesis.
Industry: It is employed in the production of synthetic peptides and proteins for research and therapeutic purposes
Mechanism of Action
N-Formylmethionyl tryptophan exerts its effects by initiating protein synthesis. The formyl group on methionine allows it to be recognized by the ribosome as the starting amino acid for protein synthesis. This process occurs in bacteria and the mitochondria of eukaryotic cells. The compound binds to the ribosomal P-site, facilitating the formation of the initiation complex and subsequent peptide elongation .
Comparison with Similar Compounds
N-Formylmethionine: Similar in structure but lacks the tryptophan moiety.
N-Formylmethionyl phenylalanine: Contains phenylalanine instead of tryptophan.
N-Formylmethionyl leucine: Contains leucine instead of tryptophan
Uniqueness: N-Formylmethionyl tryptophan is unique due to the presence of both methionine and tryptophan, which allows it to participate in specific biochemical pathways and interactions that are not possible with other formylated amino acids. Its dual amino acid composition provides distinct structural and functional properties, making it valuable in various research applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWVNZNCMTTQF-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975610 | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-52-8 | |
Record name | N-Formylmethionyl tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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